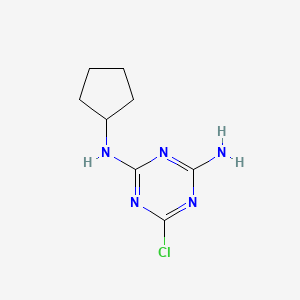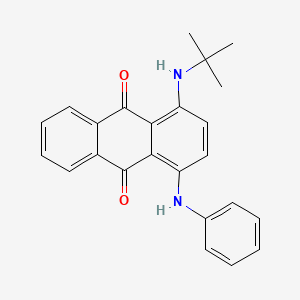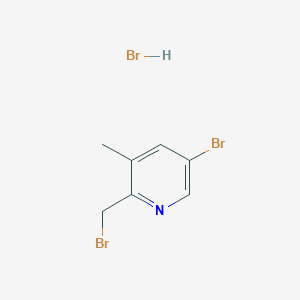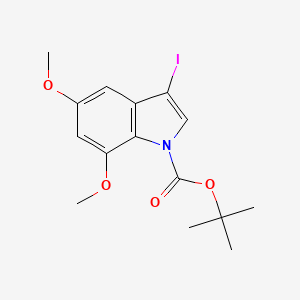
1h-Indole-1-carboxylic acid,3-iodo-5,7-dimethoxy-,1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-1-carboxylic acid, 3-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features an indole core substituted with iodine and methoxy groups, making it a valuable molecule for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-carboxylic acid, 3-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the indole core. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Iodination: The indole core is then iodinated at the 3-position using iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide.
Methoxylation: Methoxy groups are introduced at the 5 and 7 positions through electrophilic aromatic substitution using methanol and a strong acid catalyst like sulfuric acid.
Esterification: Finally, the carboxylic acid group at the 1-position is esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. Continuous flow reactors and automated systems can enhance efficiency and yield. Catalysts and reagents are chosen to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-1-carboxylic acid, 3-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can remove the iodine substituent, yielding simpler indole derivatives.
Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under mild conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Deiodinated indole derivatives.
Substitution: Various substituted indoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1H-Indole-1-carboxylic acid, 3-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including natural products and pharmaceuticals.
Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Industry: It is used in the synthesis of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole-1-carboxylic acid, 3-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways.
Pathways Involved: By affecting these targets, the compound can influence pathways related to cell growth, apoptosis, and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Indole-3-carboxylic acid, 6-cyano-2-[1-(4-ethylphenyl)-1-methylethyl]-, 1,1-dimethylethyl ester
- 1H-Indole-2-carboxylic acid, ethyl ester
- tert-Butyl 5-iodoindoline-1-carboxylate
Uniqueness
1H-Indole-1-carboxylic acid, 3-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of iodine and methoxy groups enhances its reactivity and potential for diverse applications compared to other indole derivatives.
This detailed overview highlights the significance of 1H-Indole-1-carboxylic acid, 3-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester in various fields, from synthetic chemistry to biomedical research
Propiedades
Fórmula molecular |
C15H18INO4 |
|---|---|
Peso molecular |
403.21 g/mol |
Nombre IUPAC |
tert-butyl 3-iodo-5,7-dimethoxyindole-1-carboxylate |
InChI |
InChI=1S/C15H18INO4/c1-15(2,3)21-14(18)17-8-11(16)10-6-9(19-4)7-12(20-5)13(10)17/h6-8H,1-5H3 |
Clave InChI |
ARPQVLCTAKBRGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC(=C2)OC)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)



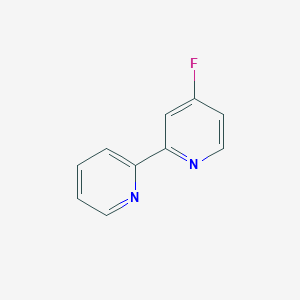
![2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane](/img/structure/B13131406.png)
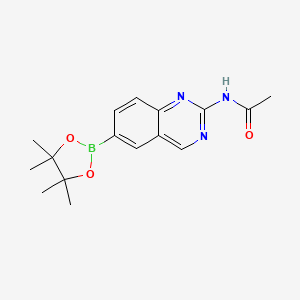

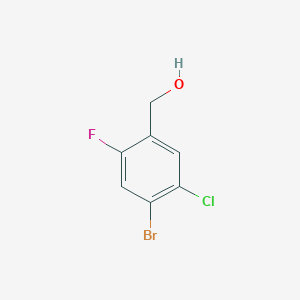
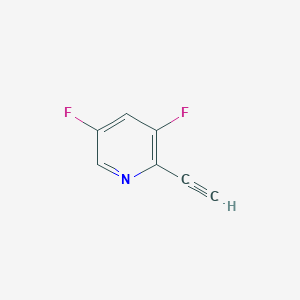
![4,4'-Dimethyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione](/img/structure/B13131429.png)
